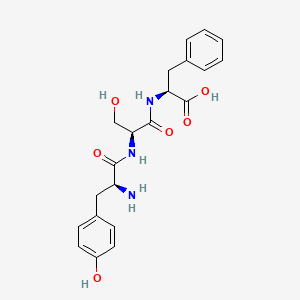
Tyr-Ser-Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-Ser-Phe is a tripeptide composed of three amino acids: tyrosine, serine, and phenylalanine. This compound is of significant interest in various fields due to its unique structural and functional properties. Tyrosine is known for its role in protein synthesis and signal transduction, serine is involved in metabolic processes, and phenylalanine is a precursor for various neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Ser-Phe typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (serine and tyrosine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of protective groups and optimized reaction conditions are crucial to prevent side reactions and degradation of the peptide .
Chemical Reactions Analysis
Types of Reactions
Tyr-Ser-Phe can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the serine hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodates.
Reduction: Reducing agents like sodium borohydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions at serine can yield alkylated derivatives .
Scientific Research Applications
Tyr-Ser-Phe has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tyr-Ser-Phe involves its interaction with specific molecular targets and pathways. Tyrosine residues can undergo phosphorylation, playing a crucial role in signal transduction pathways. Serine residues are involved in metabolic processes, while phenylalanine serves as a precursor for neurotransmitters like dopamine and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
Tyr-Gly-Phe: Similar structure but with glycine instead of serine, affecting its flexibility and reactivity.
Tyr-Ser-Tyr: Contains two tyrosine residues, which can enhance its oxidative properties.
Phe-Ser-Phe: Lacks the tyrosine residue, altering its interaction with enzymes and receptors.
Uniqueness
Tyr-Ser-Phe is unique due to the presence of tyrosine, serine, and phenylalanine, each contributing distinct properties. The combination of these amino acids allows for diverse chemical reactivity and biological functions, making it a valuable compound in various research fields .
Properties
CAS No. |
144678-04-6 |
|---|---|
Molecular Formula |
C21H25N3O6 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H25N3O6/c22-16(10-14-6-8-15(26)9-7-14)19(27)24-18(12-25)20(28)23-17(21(29)30)11-13-4-2-1-3-5-13/h1-9,16-18,25-26H,10-12,22H2,(H,23,28)(H,24,27)(H,29,30)/t16-,17-,18-/m0/s1 |
InChI Key |
HRHYJNLMIJWGLF-BZSNNMDCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















